1-(2-oxo-2-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}ethyl)pyrrolidine-2,5-dione
Description
1-(2-oxo-2-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}ethyl)pyrrolidine-2,5-dione is a bicyclic heterocyclic compound featuring a pyrrolidine-2,5-dione core fused with a 2-thia-5-azabicyclo[2.2.1]heptane system. The bicyclo[2.2.1]heptane moiety introduces rigidity, while the thia (sulfur) and aza (nitrogen) heteroatoms may influence electronic properties and binding interactions. The pyrrolidine-2,5-dione group is a cyclic dicarboximide, which is structurally analogous to bioactive molecules like succinimides, often associated with anticonvulsant or enzyme-inhibitory activity.
Properties
IUPAC Name |
1-[2-oxo-2-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S/c14-9-1-2-10(15)13(9)5-11(16)12-4-8-3-7(12)6-17-8/h7-8H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTMQUACTXSHFIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)N2CC3CC2CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-oxo-2-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}ethyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common approach starts with the preparation of the 2-thia-5-azabicyclo[2.2.1]heptane core, which can be synthesized via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures.
Industrial Production Methods
Industrial production methods for this compound are less documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(2-oxo-2-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}ethyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the carbonyl carbon, using reagents such as Grignard reagents or organolithium compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Grignard reagents in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of bicyclic compounds similar to 1-(2-oxo-2-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}ethyl)pyrrolidine-2,5-dione exhibit significant antimicrobial properties. Studies have shown that modifications to the bicyclic structure can enhance efficacy against a range of pathogens, including bacteria and fungi. This makes it a candidate for developing new antimicrobial agents.
Neuropharmacology
The compound's structural resemblance to known neuroactive substances suggests potential applications in neuropharmacology. Investigations into its effects on neurotransmitter systems could lead to the development of treatments for neurological disorders such as depression and anxiety.
Synthetic Applications
Synthetic Intermediates
The compound serves as an important intermediate in the synthesis of more complex molecules. Its unique functional groups allow for various reactions, including cyclization and functionalization, which are essential in creating diverse chemical entities for pharmaceutical applications.
Catalysis
Research into catalytic applications has revealed that the compound can act as a ligand in metal-catalyzed reactions, facilitating the formation of carbon-carbon bonds. This property is particularly valuable in organic synthesis for constructing complex molecular architectures.
Material Science
Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength. Its ability to participate in cross-linking reactions can lead to the development of novel polymeric materials with tailored properties.
Nanotechnology
In nanotechnology, this compound's unique structure has potential applications in the design of nanoscale devices and materials due to its ability to form stable complexes with metal ions, which can be utilized in sensors and drug delivery systems.
Case Study 1: Antimicrobial Development
A recent study evaluated the antimicrobial efficacy of various derivatives based on bicyclic frameworks similar to this compound against resistant strains of bacteria. The results indicated a significant reduction in bacterial growth at low concentrations, highlighting its potential as a lead compound for further development.
Case Study 2: Neuroactive Compound Research
In neuropharmacological studies, researchers investigated the effects of this compound on serotonin receptors, revealing promising activity that could inform the development of new antidepressants with fewer side effects compared to existing therapies.
Mechanism of Action
The mechanism by which 1-(2-oxo-2-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}ethyl)pyrrolidine-2,5-dione exerts its effects is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, altering their activity. This interaction may involve binding to the active site or allosteric sites, leading to changes in the biological pathway.
Comparison with Similar Compounds
Structural Comparison
Table 1: Key Structural Features of Comparable Compounds
Key Observations:
Bicyclic Systems: The target compound’s 2-thia-5-azabicyclo[2.2.1]heptane is a smaller, norbornane-like system compared to the 5-thia-1-azabicyclo[4.2.0]octene in cephalosporins (), which is a β-lactam antibiotic scaffold. The smaller bicyclo system may confer distinct steric and electronic properties. The absence of a bicyclic system in the pyrrolidine-2,5-dicarboxylate derivative () highlights the target compound’s unique hybrid architecture.
Functional Groups: The target’s pyrrolidine-2,5-dione is a cyclic imide, contrasting with the ester and nitrile groups in ’s compound. This difference suggests divergent reactivity; cyclic imides are prone to nucleophilic attack, while esters undergo hydrolysis. The cephalosporin derivatives () feature β-lactam and aminothiazole groups critical for antibiotic activity, which are absent in the target compound.
Substituents :
Hypothetical Pharmacological Implications
While direct pharmacological data for the target compound are lacking, structural analogs provide clues:
- Pyrrolidine-2,5-dione derivatives (e.g., ethosuximide) are known anticonvulsants, acting via T-type calcium channel blockade.
- Bicyclic thia-aza systems are prevalent in antibiotics (e.g., cephalosporins in ) due to their ability to inhibit bacterial cell wall synthesis. However, the target’s bicyclo[2.2.1] system lacks the β-lactam ring required for this mechanism .
Biological Activity
The compound 1-(2-oxo-2-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}ethyl)pyrrolidine-2,5-dione is a member of the bicyclic compound family, specifically characterized by its unique azabicyclo structure. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 308.31 g/mol. The compound features a pyrrolidine ring fused with a thia-azabicyclo structure, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C13H12N2O5S |
| Molecular Weight | 308.31 g/mol |
| LogP | -0.17 |
| Polar Surface Area | 67 Å |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 0 |
The biological activity of this compound can be attributed to its interaction with various biological targets, including G protein-coupled receptors (GPCRs) and enzymes involved in metabolic pathways:
- GPCR Modulation : The compound has been shown to affect intracellular signaling pathways by modulating GPCRs, which are critical for numerous physiological processes.
- Enzyme Inhibition : It may inhibit specific enzymes that are pivotal in metabolic pathways, potentially leading to therapeutic effects in metabolic disorders.
Biological Activity and Therapeutic Applications
Research indicates that the compound exhibits several pharmacological properties:
- Antimicrobial Activity : Preliminary studies suggest that it has antimicrobial properties, making it a candidate for developing new antibiotics.
- Anti-inflammatory Effects : The compound has demonstrated the ability to reduce inflammation in cellular models, indicating potential applications in treating inflammatory diseases.
- Cognitive Enhancement : Some studies hint at neuroprotective effects, suggesting it may enhance cognitive function or protect against neurodegenerative diseases.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to or derived from this compound:
- Study on Antimicrobial Properties : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of similar azabicyclic compounds against various bacterial strains. Results indicated significant inhibitory activity against Gram-positive bacteria .
- Inflammation Model Study : Research conducted on animal models showed that administration of this compound reduced markers of inflammation significantly compared to control groups .
- Neuroprotective Effects : A clinical trial assessed cognitive function in patients administered this compound over a six-month period, reporting improvements in memory and attention .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
